molecular formula C17H18Cl2N2O3S B3124257 N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide CAS No. 317378-12-4

N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide

Cat. No. B3124257
CAS RN: 317378-12-4
M. Wt: 401.3 g/mol
InChI Key: SRWNYLNVCQZPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting disorders.

Scientific Research Applications

Antifungal Activity

N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound related to the chemical structure , exhibits significant antifungal activity against pathogens like Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This highlights its potential in agricultural and pharmaceutical applications for controlling fungal infections (Xue Si, 2009).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid has shown that some of these compounds possess anti-tobacco mosaic virus activity. This suggests their potential in antiviral research and treatment (Zhuo Chen et al., 2010).

Herbicidal Activity

A series of S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide derivatives were synthesized and showed moderate inhibitory activities against various weeds. The chiral compounds in this series demonstrated enhanced herbicidal activities, indicating potential in agricultural weed control (L. Duan et al., 2010).

Antimicrobial Activity

Research on novel valine-derived compounds with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety has shown promising antimicrobial activity, particularly against Gram-positive bacterial strains and the C. albicans strain. This positions such compounds as potential candidates in the development of new antimicrobial agents (T. Apostol et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11(2)16(17(22)20-14-5-3-4-13(19)10-14)21-25(23,24)15-8-6-12(18)7-9-15/h3-11,16,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNYLNVCQZPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide

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